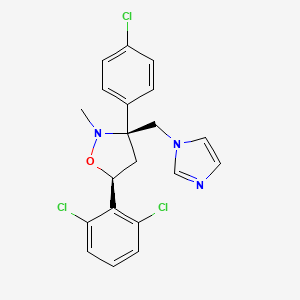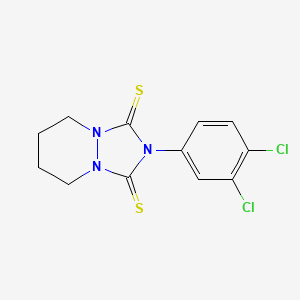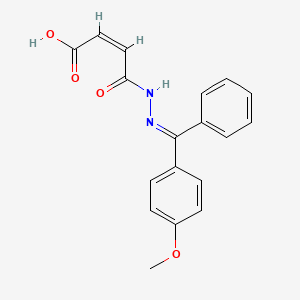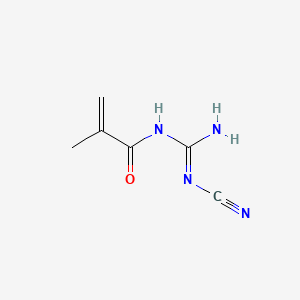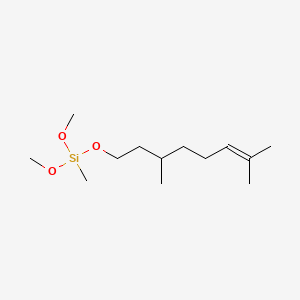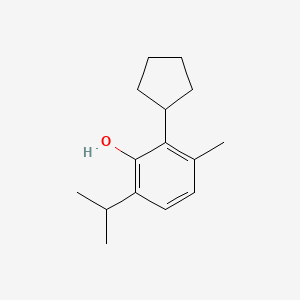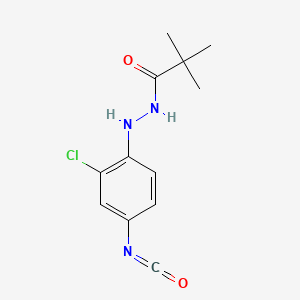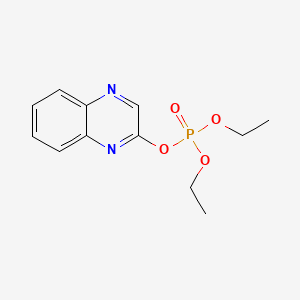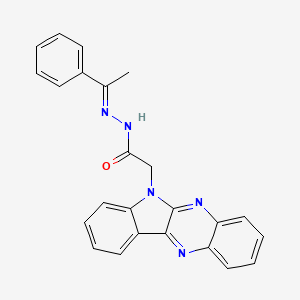
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide typically involves a multi-step process starting from isatin or its derivatives. One common method involves the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid under reflux conditions . This reaction forms the indoloquinoxaline core, which is then further functionalized to introduce the acetic acid and hydrazide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide undergoes various chemical reactions, including:
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with various proteins and enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-phenylethylidene)hydrazide is unique due to its specific structural features and biological activities. Similar compounds include:
Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline core, known for its anticancer properties.
6H-Indolo(2,3-b)quinoxaline derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in biological activity.
1,2,3-Triazole derivatives: These compounds are known for their antimicrobial and anticancer activities and can be combined with indoloquinoxaline moieties to enhance their pharmacological properties.
Properties
CAS No. |
116989-96-9 |
|---|---|
Molecular Formula |
C24H19N5O |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-yl-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H19N5O/c1-16(17-9-3-2-4-10-17)27-28-22(30)15-29-21-14-8-5-11-18(21)23-24(29)26-20-13-7-6-12-19(20)25-23/h2-14H,15H2,1H3,(H,28,30)/b27-16+ |
InChI Key |
MKDQHTFSZIKHNG-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)/C5=CC=CC=C5 |
Canonical SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


